molecular formula C6H9NO B1590676 2,2-Dimethyl-3-oxobutanenitrile CAS No. 37719-02-1

2,2-Dimethyl-3-oxobutanenitrile

Cat. No. B1590676
CAS RN: 37719-02-1
M. Wt: 111.14 g/mol
InChI Key: GWBVNZWGZJJONZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxobutanenitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-3-oxobutanenitrile is 1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 . The InChI key is GWBVNZWGZJJONZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-oxobutanenitrile is a liquid at room temperature . and should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,2-Dimethyl-3-oxobutanenitrile derivatives have been used in the synthesis of various heterocyclic compounds. Studies have shown their application in the creation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, which are significant in medicinal chemistry (Khalik, 1997). Additionally, 2-ethoxymethylene-3-oxobutanenitrile, a variant, has been utilized for synthesizing pyrazoles and fused pyrimidines, exhibiting biological activity against bacteria, fungi, and tumor cells (Černuchová et al., 2005).

Molecular Structure and Crystallography

2,2-Dimethyl-3-oxobutanenitrile derivatives are also important in crystallography and molecular structure analysis. For instance, the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives involved these compounds, with their structures characterized by elemental analysis and spectroscopic tools (Han et al., 2015).

Aroma Chemistry and Olfactory Properties

In the field of aroma chemistry, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, a related compound, was discovered to have unique olfactory properties, exhibiting significant variations in detection thresholds and perceived odor characters. This finding has implications in the creation of fragrances and understanding of olfactory receptor interactions (Hauser et al., 2018).

Environmental Applications

Environmental applications of these compounds include the identification of 2,3-Dimethyl-2,3-diisobutyl succinonitrile in laser printer emissions. This compound, found as the main volatile organic compound emitted during the printing process, is a byproduct of thermal decomposition of a polymerization initiator used in the manufacture of toners (Barrero-Moreno et al., 2008).

Pharmaceutical and Biological Research

Various 2,2-Dimethyl-3-oxobutanenitrile derivatives are investigated for their potential pharmaceutical and biological applications. For example, a study described a synthetic approach to 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, with molecular docking studies indicating potential antiviral and anticancer activities (Yaccoubi et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2,2-dimethyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBVNZWGZJJONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499447
Record name 2,2-Dimethyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-oxobutanenitrile

CAS RN

37719-02-1
Record name 2,2-Dimethyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RM Moriarty, STEROIDS LTD CHICAGO IL - 1993 - apps.dtic.mil
The subject of catalytic antibodies has attracted a great deal of attention because of their capability of catalyzing a variety of chemical transformations. These antibodies can be …
Number of citations: 0 apps.dtic.mil
H Zhuang - 1993 - search.proquest.com
The hitherto unknown class of $\alpha $-aminoalkylphosphonate esters with two different substitutents bound to phosphorus were synthesized in moderate yield from the (S)-methyl-$\…
Number of citations: 2 search.proquest.com
K Liu - 1992 - search.proquest.com
The hitherto unknown class of pentacoordinated phosphorus compounds (phosphoranes) with five different substituents bound to phosphorus as exemplified by methylphosphoranes …
Number of citations: 2 search.proquest.com

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